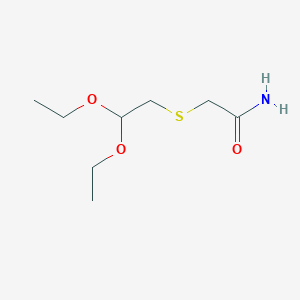

2-(2',2'-Diethoxyethylthio)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO3S |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

2-(2,2-diethoxyethylsulfanyl)acetamide |

InChI |

InChI=1S/C8H17NO3S/c1-3-11-8(12-4-2)6-13-5-7(9)10/h8H,3-6H2,1-2H3,(H2,9,10) |

InChI Key |

TVHDBNXUOLUDPA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CSCC(=O)N)OCC |

Origin of Product |

United States |

Foundational & Exploratory

"solubility and stability of 2-(2',2'-Diethoxyethylthio)acetamide in biological buffers"

An In-Depth Technical Guide to the Solubility and Stability of Novel Thioether Compounds in Biological Buffers: A Case Study with 2-(2',2'-Diethoxyethylthio)acetamide

Authored by: A Senior Application Scientist

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among these, solubility and stability in physiological environments are paramount, as they directly influence bioavailability, efficacy, and safety. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-(2',2'-Diethoxyethylthio)acetamide, a representative novel thioether compound, in various biological buffers. The methodologies detailed herein are designed to be broadly applicable to other new chemical entities, offering a robust template for early-stage drug development. We will delve into the rationale behind experimental design, the nuances of data interpretation, and the establishment of self-validating protocols to ensure the generation of reliable and reproducible results.

Introduction: The Critical Role of Early-Stage Physicochemical Profiling

The developability of a potential therapeutic agent is critically dependent on its aqueous solubility and chemical stability. Poor solubility can lead to low absorption and inadequate drug exposure, while instability can result in the formation of potentially toxic degradants and a loss of therapeutic efficacy. Therefore, a comprehensive assessment of these parameters in biorelevant media is an indispensable step in the early stages of drug discovery.

2-(2',2'-Diethoxyethylthio)acetamide represents a class of small molecules containing a thioether linkage and an acetamide group, functionalities that can be susceptible to hydrolysis and oxidation. This guide will use this compound as a case study to illustrate a best-practice approach to characterizing its behavior in key biological buffers, such as Phosphate-Buffered Saline (PBS), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF).

Preliminary Physicochemical Characterization: Building a Foundation

Before embarking on extensive solubility and stability studies, a preliminary in silico and basic experimental characterization of 2-(2',2'-Diethoxyethylthio)acetamide is crucial for informing the design of subsequent experiments.

In Silico Prediction

Computational tools can provide valuable initial estimates of key physicochemical properties. These predictions help in anticipating potential challenges and selecting appropriate experimental conditions.

| Parameter | Predicted Value | Implication |

| pKa | ~15 (amide proton) | Unlikely to be ionized under physiological pH. |

| logP | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting that solubility in aqueous buffers might be limited. |

| Polar Surface Area | ~70 Ų | Contributes to its solubility characteristics. |

Experimental Verification

Initial experimental verification of these predicted values is recommended. Techniques such as potentiometric titration for pKa and the shake-flask method for logP can provide more accurate data.

Aqueous Solubility Assessment: A Multi-faceted Approach

Aqueous solubility is not a single value but rather a parameter that can be influenced by various factors, including pH, temperature, and the presence of other solutes. Therefore, a multi-faceted approach is necessary to gain a comprehensive understanding.

Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration of a compound that dissolves in a given time under specific conditions, often from a DMSO stock solution. This is a high-throughput method useful for initial screening.

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but also a more accurate measure.

Experimental Protocol: Kinetic Solubility Determination

This protocol outlines a common method for assessing kinetic solubility using a plate-based reader.

Materials:

-

2-(2',2'-Diethoxyethylthio)acetamide

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates

-

Plate shaker

-

UV-Vis spectrophotometer or HPLC-UV

Procedure:

-

Prepare a 10 mM stock solution of 2-(2',2'-Diethoxyethylthio)acetamide in DMSO.

-

In a 96-well plate, add 198 µL of PBS to each well.

-

Add 2 µL of the 10 mM stock solution to the wells, resulting in a final concentration of 100 µM.

-

Seal the plate and shake at room temperature for 2 hours.

-

Centrifuge the plate to pellet any precipitate.

-

Carefully transfer the supernatant to a new plate and measure the absorbance or analyze by HPLC-UV to determine the concentration of the dissolved compound.

Experimental Protocol: Thermodynamic Solubility Determination

This method provides a more accurate measure of solubility.

Materials:

-

Solid 2-(2',2'-Diethoxyethylthio)acetamide

-

PBS (pH 7.4), SGF (pH 1.2), and SIF (pH 6.8)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Filtration system (e.g., 0.45 µm syringe filters)

-

HPLC-UV system

Procedure:

-

Add an excess amount of solid 2-(2',2'-Diethoxyethylthio)acetamide to vials containing each of the biological buffers.

-

Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

-

Agitate the samples for 24-48 hours to ensure equilibrium is reached.

-

After incubation, allow the samples to stand to let the excess solid settle.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the filtrate and analyze by a validated HPLC-UV method to determine the concentration of the dissolved compound.

Caption: Comparative workflow for kinetic and thermodynamic solubility assessment.

Chemical Stability Evaluation: Predicting Shelf-Life and In Vivo Fate

The chemical stability of 2-(2',2'-Diethoxyethylthio)acetamide in biological buffers is a critical parameter that can impact its therapeutic window and shelf-life. Stability studies are designed to identify potential degradation pathways and determine the rate of degradation under various conditions.

Forced Degradation Studies

Forced degradation studies, or stress testing, are used to accelerate the degradation of a compound to identify its likely degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.

Common Stress Conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: 60°C

-

Photolytic: Exposure to UV light

Experimental Protocol: Stability in Biological Buffers

This protocol assesses the stability of the compound in biorelevant media over time.

Materials:

-

2-(2',2'-Diethoxyethylthio)acetamide

-

PBS (pH 7.4), SGF (pH 1.2), and SIF (pH 6.8)

-

Incubator with temperature control (e.g., 37°C)

-

HPLC-MS system for identification of degradants

Procedure:

-

Prepare a stock solution of 2-(2',2'-Diethoxyethylthio)acetamide in a suitable solvent (e.g., acetonitrile).

-

Spike the stock solution into each of the biological buffers to a final concentration of, for example, 10 µM.

-

Incubate the samples at 37°C.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Quench any further degradation by adding an equal volume of cold acetonitrile.

-

Analyze the samples by a validated HPLC-UV method to quantify the remaining parent compound.

-

Analyze selected samples by HPLC-MS to identify the mass of any major degradation products.

Caption: Workflow for assessing chemical stability in biological buffers.

Analytical Method Development: The Key to Accurate Quantification

A robust and validated analytical method is the cornerstone of reliable solubility and stability data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique for this purpose.

Key considerations for method development:

-

Specificity: The method must be able to separate the parent compound from any degradation products and buffer components.

-

Linearity: The response of the detector should be linear over the expected concentration range.

-

Accuracy and Precision: The method should provide results that are close to the true value and are reproducible.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the compound that can be reliably detected and quantified.

Data Interpretation and Reporting

The data generated from these studies should be presented in a clear and concise manner.

Solubility Data

Solubility data should be reported in µg/mL or µM for each buffer and condition.

| Buffer | Temperature (°C) | Kinetic Solubility (µM) | Thermodynamic Solubility (µM) |

| PBS (pH 7.4) | 25 | Hypothetical Value | Hypothetical Value |

| SGF (pH 1.2) | 37 | Hypothetical Value | Hypothetical Value |

| SIF (pH 6.8) | 37 | Hypothetical Value | Hypothetical Value |

Stability Data

Stability data is often presented as the percentage of the parent compound remaining over time. The half-life (t₁/₂) in each buffer can also be calculated.

| Buffer | Time (hours) | % Parent Remaining | Half-life (t₁/₂) (hours) |

| PBS (pH 7.4) | 0 | 100 | Hypothetical Value |

| 24 | Hypothetical Value | ||

| SGF (pH 1.2) | 0 | 100 | Hypothetical Value |

| 24 | Hypothetical Value | ||

| SIF (pH 6.8) | 0 | 100 | Hypothetical Value |

| 24 | Hypothetical Value |

Conclusion and Future Directions

The systematic evaluation of the solubility and stability of 2-(2',2'-Diethoxyethylthio)acetamide, as outlined in this guide, provides a foundational understanding of its potential as a drug candidate. The data generated will inform decisions regarding formulation development, preclinical study design, and the overall progression of the compound through the drug discovery pipeline. Should solubility be identified as a limiting factor, formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions may be explored. If instability is observed, structural modifications to the molecule may be necessary to improve its shelf-life and in vivo performance. This rigorous, data-driven approach is essential for mitigating risks and increasing the probability of success in the development of new medicines.

References

-

Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration URL: [Link]

-

Title: The Importance of Solubility in Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

-

Title: High-Throughput Measurement of Thermodynamic Solubility in Early Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Physicochemical and Biomimetic Properties in Early Drug Discovery Source: Wiley Online Library URL: [Link]

The Diethoxyethylthio Moiety: A Versatile Scaffold for Innovations in Biochemistry and Drug Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The thioether linkage is a cornerstone of modern medicinal chemistry and chemical biology, prized for its unique blend of stability, reactivity, and biocompatibility. While well-known thioether structures are prevalent in numerous applications, underexplored derivatives offer new avenues for innovation. This guide focuses on the diethoxyethylthio moiety, a novel structural motif with significant, yet largely untapped, potential. By combining the robust thioether core with a flexible, hydrophilic diethoxyethyl chain, this compound class presents compelling opportunities for developing advanced enzyme inhibitors, stable bioconjugates, and stimuli-responsive drug delivery systems. This document provides a foundational overview of the moiety's biochemical rationale, details its most promising applications, and furnishes validated experimental protocols to empower researchers to explore its utility.

Part 1: Core Principles and Physicochemical Rationale

The diethoxyethylthio group, characterized by the structure R-S-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₃, represents a strategic fusion of two critical chemical features: a thioether sulfur atom and a diethylene glycol chain. This combination imparts a unique set of properties that are highly desirable in a biochemical context.

-

The Thioether Core: The sulfur atom is less electronegative than oxygen, making the thioether bond less polarized and generally more stable to hydrolysis than an ether bond. It is, however, susceptible to controlled oxidation to sulfoxide and sulfone, a feature that can be exploited for stimuli-responsive applications.[1] In medicinal chemistry, thioethers are recognized as privileged structures found in numerous marketed pharmaceuticals.[2][3]

-

The Diethoxyethyl Chain: This portion of the moiety confers several advantages:

-

Enhanced Solubility: The ether oxygens can act as hydrogen bond acceptors, improving aqueous solubility and potentially mitigating aggregation issues often seen with hydrophobic molecules.

-

Favorable Pharmacokinetics: The hydrophilic nature of the chain can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved pharmacokinetics.

-

Biocompatibility: Polyethylene glycol (PEG)-like structures are well-known for their ability to reduce immunogenicity and non-specific protein binding.

-

This rational design makes diethoxyethylthio compounds compelling candidates for a range of advanced biochemical applications.

Part 2: Potential Applications of Diethoxyethylthio Compounds

The unique structure of the diethoxyethylthio moiety opens the door to several high-impact applications in biochemistry and drug discovery.

Targeted Enzyme Inhibition

Thioether-containing molecules have demonstrated potent inhibitory effects against various enzymes. A prominent example is their ability to inhibit Fatty Acid Synthase (FAS), a key enzyme in lipid metabolism that is overexpressed in many cancer cells and is a target for metabolic syndrome therapies.[4][5][6]

Mechanism of Action: Natural thioethers, such as diallyl trisulfide from garlic, have been shown to inactivate FAS by interacting with essential sulfhydryl groups within the enzyme's catalytic domains.[5][6] The diethoxyethylthio moiety can be incorporated into small molecules designed to mimic endogenous substrates or bind to allosteric sites. The sulfur atom can form crucial interactions in the enzyme's active site, while the diethoxyethyl chain can be tailored to optimize binding affinity and solubility.

Causality in Experimental Design: When designing a diethoxyethylthio-based FAS inhibitor, the goal is to achieve high affinity and specificity. The diethoxyethyl group can be used to probe pockets of the active site that prefer flexible, hydrophilic chains, potentially offering an advantage over more rigid or purely lipophilic inhibitors.

Non-Cleavable Linkers for Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that use monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells.[7] The stability of the linker connecting the antibody and the payload is paramount to the ADC's safety and efficacy.[]

The Thioether Advantage: Thioether bonds are among the most stable non-cleavable linkers used in ADCs.[9] They are formed via the reaction of a thiol, typically from an engineered or reduced cysteine residue on the antibody, with an electrophilic group on the linker-payload complex.[] This creates a robust connection that resists premature drug release in circulation.[10][11] The ADC is internalized by the target cell, and the payload is released only after the complete lysosomal degradation of the antibody.[7][9]

Role of the Diethoxyethylthio Moiety: A linker incorporating the diethoxyethylthio structure could offer superior stability and pharmacokinetic properties. The thioether provides the stable anchor, while the diethoxyethyl portion can improve the overall solubility and reduce aggregation of the final ADC product—a common challenge in ADC manufacturing.

Caption: Conceptual workflow of an ADC utilizing a diethoxyethylthio linker.

Oxidation-Responsive Drug Delivery Systems

The ability of the thioether sulfur to be oxidized to a hydrophilic sulfoxide or sulfone provides a powerful chemical switch.[1] This property can be harnessed to create "smart" drug delivery systems that release their payload in response to specific biochemical environments, such as those with high levels of Reactive Oxygen Species (ROS).

Application in Oncology: Many tumor microenvironments exhibit elevated levels of ROS due to metabolic dysfunction. Polymeric micelles or nanoparticles can be constructed using polymers containing diethoxyethylthio groups in their hydrophobic core.[1] In the low-ROS environment of normal tissue, the carrier remains stable and encapsulates the drug. Upon reaching the tumor, the high ROS levels oxidize the thioethers to polar sulfoxides, causing a hydrophobic-to-hydrophilic transition. This transition destabilizes the carrier, triggering the rapid release of the encapsulated drug directly at the site of action.[1]

Part 3: Key Experimental Workflows & Protocols

To facilitate the exploration of diethoxyethylthio compounds, this section provides detailed, self-validating protocols for their synthesis and biochemical evaluation.

Protocol: Synthesis of a Model Diethoxyethylthio Compound

This protocol describes a general method for synthesizing a model compound via a thiol-ene "click" reaction, which is highly efficient and proceeds under mild conditions.[12]

Objective: To synthesize S-(2-(2-ethoxyethoxy)ethyl) 4-acetamidobenzenethioate.

Materials:

-

2-(2-Ethoxyethoxy)ethanethiol

-

N-(4-vinylphenyl)acetamide

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Anhydrous, degassed solvent (e.g., Toluene or THF)

-

Standard glassware for organic synthesis, including a reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve N-(4-vinylphenyl)acetamide (1.0 eq) in anhydrous toluene.

-

Addition of Thiol: Add 2-(2-ethoxyethoxy)ethanethiol (1.2 eq) to the solution. The slight excess ensures complete consumption of the vinyl compound.

-

Initiation: Add a catalytic amount of AIBN (approx. 0.05 eq).

-

Reaction: Heat the mixture to 80-90 °C and allow it to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the final compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Workflow for the synthesis of a model diethoxyethylthio compound.

Protocol: In Vitro Fatty Acid Synthase (FAS) Inhibition Assay

This spectrophotometric assay measures the activity of FAS by monitoring the oxidation of its cofactor, NADPH.

Objective: To determine the IC₅₀ value of a test compound against purified animal FAS.

Materials:

-

Purified fatty acid synthase (FAS) enzyme

-

NADPH (reduced nicotinamide adenine dinucleotide phosphate)

-

Acetyl-CoA

-

Malonyl-CoA

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, with 1 mM EDTA)

-

Test compound dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading at 340 nm

Step-by-Step Methodology:

-

Prepare Reagents: Prepare stock solutions of substrates (Acetyl-CoA, Malonyl-CoA) and NADPH in the assay buffer. Prepare serial dilutions of the test compound in DMSO.

-

Reaction Mixture: In each well of the 96-well plate, add the following (final concentrations):

-

Assay Buffer

-

Acetyl-CoA (50 µM)

-

NADPH (100 µM)

-

Test compound at various concentrations (ensure final DMSO concentration is <1%)

-

Purified FAS enzyme (e.g., 5-10 µg/mL)

-

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the test compound to interact with the enzyme.

-

Initiate Reaction: Start the reaction by adding Malonyl-CoA (100 µM) to each well.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer (pre-warmed to 37°C) and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.

-

Normalize the rates relative to the vehicle control (DMSO only).

-

Plot the percent inhibition versus the logarithm of the test compound concentration.

-

Fit the data to a dose-response curve (e.g., four-parameter logistic model) to determine the IC₅₀ value.

-

Data Presentation:

| Compound Concentration (µM) | Rate of NADPH Oxidation (mOD/min) | % Inhibition |

| 0 (Vehicle) | 15.2 | 0% |

| 0.1 | 14.1 | 7.2% |

| 1 | 10.5 | 30.9% |

| 10 | 4.8 | 68.4% |

| 100 | 1.1 | 92.8% |

Protocol: Assessment of Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[13]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a diethoxyethylthio compound.

Materials:

-

Pooled human or rat liver microsomes (HLM or RLM)

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Test compound and a control compound with known stability (e.g., Verapamil)

-

Acetonitrile with an internal standard for protein precipitation and LC-MS/MS analysis

-

LC-MS/MS system

Step-by-Step Methodology:

-

Incubation Preparation: Prepare a master mix containing liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer. Pre-warm at 37°C for 5 minutes.

-

Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

-

Sample Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to an analysis plate or vial. Quantify the remaining amount of the parent test compound at each time point using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life: t₁/₂ = -0.693 / k

-

Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein)

-

Part 4: Conclusion and Future Outlook

The diethoxyethylthio moiety is a promising, yet underexplored, chemical scaffold. Its unique combination of a stable thioether core and a solubilizing diethoxyethyl chain provides a strong foundation for innovation across multiple biochemical disciplines. The potential applications outlined in this guide—from targeted enzyme inhibition and robust ADC linkers to intelligent, stimuli-responsive drug delivery systems—represent areas of significant scientific and therapeutic need. The provided protocols offer a clear starting point for researchers to begin validating these concepts in the laboratory. Future work should focus on building libraries of diethoxyethylthio-containing compounds and screening them against diverse biological targets to fully unlock the potential of this versatile chemical entity.

References

- Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. (2009).

- An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) - AxisPharm. (2024).

- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC.

- Several Ways of Thiol Coupling in ADCs - BOC Sciences. (2024).

- Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells - PubMed. (2010).

- In-Vivo Stability of Thioether Linkages: A Comparative Guide for Researchers - Benchchem.

- Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells - Taylor & Francis. (2009).

- Regioselective Synthesis of Multiple Thioether-Bridged Peptides via a One-Pot Reaction. (2025).

- Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers | Bioconjugate Chemistry - ACS Publications. (2014).

- ADC linkers: Definition and examples - ProteoGenix. (2022).

- Thioester - Wikipedia.

- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021).

- Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC.

- Organosulfur compounds – Knowledge and References - Taylor & Francis.

- Synthesis and characterization of some thioether compounds by thiol-ene click chemistry - ResearchGate. (2020).

- Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals - MDPI. (2022).

- Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC.

- S-adenosyl-L-methionine:thioether S-methyltransferase, a new enzyme in sulfur and selenium metabolism - PubMed. (1988).

- (PDF) Thioethers: An Overview - ResearchGate. (2021).

- Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands - MDPI. (2018).

- Convergent Synthesis of Thioether Containing Peptides - MDPI. (2020).

- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.

Sources

- 1. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 9. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Thioacetamide Derivatives in Proteomics

This guide provides a comprehensive technical review of the application of thioacetamide derivatives in the field of proteomics. It is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry-based proteomics and require a deep, practical understanding of one of its most fundamental chemical steps: cysteine alkylation.

The Indispensable Role of Cysteine Alkylation in Proteomics

In the landscape of mass spectrometry (MS)-based "bottom-up" proteomics, the journey from a complex protein mixture to confident peptide identification is paved with critical biochemical steps. Among the most crucial is the reduction and subsequent alkylation of cysteine residues.[1][2][3] Disulfide bonds, formed between cysteine residues, are key to a protein's tertiary and quaternary structure. To ensure complete enzymatic digestion (typically with trypsin) and to prevent these bonds from reforming, they must be irreversibly broken.[4][5]

This is achieved in a two-step process:

-

Reduction: Disulfide bridges (-S-S-) are cleaved to produce free thiol groups (-SH) using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[6][7]

-

Alkylation: The newly formed, highly reactive thiol groups are "capped" with an alkyl group. This permanent modification prevents re-oxidation and the reformation of disulfide bonds.[4][5]

Thioacetamide derivatives, particularly iodoacetamide (IAM) and its chemical cousins, are the workhorse reagents for this critical alkylation step.[4][8] Their function is to covalently modify cysteine residues, forming a stable thioether bond that is resilient to the downstream conditions of enzymatic digestion and liquid chromatography-mass spectrometry (LC-MS).[4][6]

The Chemistry of Thioacetamide Derivatives

Mechanism of Action: SN2 Nucleophilic Substitution

The alkylation of cysteine by haloacetamide derivatives like iodoacetamide and 2-chloroacetamide is a classic SN2 nucleophilic substitution reaction.[5][9][10]

-

The Nucleophile: The thiol group of a cysteine residue exists in equilibrium with its deprotonated, more reactive thiolate anion form (-S⁻). This equilibrium is pH-dependent, with the thiolate form favored at a pH between 7.5 and 8.5.[6] The thiolate anion is a potent nucleophile.

-

The Electrophile: The haloacetamide reagent provides the electrophilic carbon atom adjacent to the halogen (the leaving group).

-

The Reaction: The nucleophilic sulfur atom of the thiolate attacks the electrophilic carbon, displacing the halide ion (e.g., iodide or chloride) and forming a stable C-S thioether bond.[5][6]

This reaction effectively converts the cysteine residue into S-carboxyamidomethyl-cysteine (when using iodoacetamide) or a similar derivative, adding a fixed mass that is accounted for during mass spectrometry data analysis.

Caption: SN2 reaction mechanism for cysteine alkylation.

A Comparative Analysis of Common Thioacetamide Derivatives

While iodoacetamide (IAM) is the most prevalent alkylating agent in proteomics, other derivatives offer different balances of reactivity and specificity.[8][11] The choice of reagent can significantly impact data quality.

| Feature | Iodoacetamide (IAM) | 2-Chloroacetamide (CAA) |

| Reactive Group | Iodoacetyl | Chloroacetyl |

| Leaving Group | Iodide (I⁻) | Chloride (Cl⁻) |

| Relative Reactivity | High. Iodide is an excellent leaving group, leading to rapid reaction kinetics.[10] | Lower than IAM. Chloride is a less effective leaving group.[9] |

| Specificity | Highly reactive towards cysteines, but prone to off-target reactions with Met, Lys, His, Asp, Glu, and N-termini.[9][10] | Generally higher specificity for cysteine, with reduced off-target alkylation.[11] |

| Key Side Reaction | Can cause carbamidomethylation of methionine, which may affect up to 80% of Met-containing peptides.[12][13] | Causes significant oxidation of methionine residues (up to 40% of Met-containing peptides).[11] |

| Primary Use Case | Standard, rapid, and effective general-purpose cysteine alkylation.[4][14] | When minimizing off-target alkylation is critical and methionine oxidation is not a primary concern.[12][13] |

Expert Insight: The choice between IAM and CAA is a critical experimental decision. While CAA's higher specificity is attractive for reducing data complexity, the significant increase in methionine oxidation can be a major confounding factor, particularly in studies focused on post-translational modifications (PTMs).[8][11] For most standard shotgun proteomics applications, the high reactivity and well-characterized behavior of IAM make it the preferred reagent, provided that potential side reactions are accounted for during data analysis.

Application in the Proteomics Workflow

The reduction and alkylation step is a cornerstone of sample preparation for nearly all bottom-up proteomics experiments.

Caption: A standard bottom-up proteomics workflow.

The primary goal is to prepare proteins for enzymatic digestion. By linearizing the proteins (denaturation) and permanently blocking cysteine residues (alkylation), we ensure that the protease (e.g., trypsin) has unrestricted access to its cleavage sites (lysine and arginine), leading to more efficient and reproducible digestion.

Field-Proven Experimental Protocols

Trustworthy data begins with a robust and reproducible protocol. The following are self-validating methodologies for in-solution and in-gel protein alkylation.

Protocol: In-Solution Protein Reduction and Alkylation

This protocol is a standard for preparing protein samples for mass spectrometry analysis.[6][7]

Materials:

-

Denaturing Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.3[7]

-

Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)[7]

-

Alkylating Agent: 500 mM Iodoacetamide (IAM) in water (prepare fresh, protect from light)[7]

-

Quenching Solution: 500 mM DTT in water[7]

-

Digestion Buffer: 50 mM Ammonium Bicarbonate in water

Methodology:

-

Solubilization & Denaturation: Dissolve the protein sample (e.g., 1 mg) in 100 µL of Denaturing Buffer. Ensure complete solubilization to make all cysteine residues accessible.[6]

-

Reduction: Add the 500 mM DTT stock to a final concentration of 5 mM. Incubate for 30-45 minutes at 56°C. This step cleaves the disulfide bonds. Causality Check: Heating in the presence of a denaturant ensures that even buried disulfide bonds are exposed and reduced.[7]

-

Cooling: Allow the sample to cool to room temperature. This is critical before adding the heat- and light-sensitive IAM.

-

Alkylation: Add the 500 mM IAM stock to a final concentration of 14-15 mM. Incubate for 30 minutes at room temperature in complete darkness. Causality Check: IAM is light-sensitive; exposure to light can lead to the formation of molecular iodine, which can cause unwanted side reactions, particularly with tyrosine residues. The reaction is performed at room temperature to balance reaction speed with the minimization of side reactions.[6][7][15]

-

Quenching: Add an additional 5 mM of DTT from the 500 mM stock to quench any unreacted iodoacetamide. Incubate for 15 minutes at room temperature in the dark. Self-Validation: This step is crucial to prevent the alkylation of the protease added in the next step, which would inhibit its activity.[7]

-

Digestion Preparation: Dilute the sample at least 5-fold with Digestion Buffer to reduce the urea concentration to below 2 M. Causality Check: High concentrations of urea will inactivate trypsin. The sample is now ready for enzymatic digestion.[7]

Protocol: In-Gel Protein Reduction and Alkylation

This protocol is used following protein separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Materials:

-

Destaining Solution: 50% Acetonitrile (ACN), 50 mM Ammonium Bicarbonate

-

Reducing Solution: 10 mM DTT in 50 mM Ammonium Bicarbonate

-

Alkylation Solution: 55 mM IAM in 50 mM Ammonium Bicarbonate (prepare fresh, protect from light)

Methodology:

-

Excision and Destaining: Excise the protein band of interest from the Coomassie-stained gel. Cut it into small (~1x1 mm) pieces. Destain the gel pieces by washing with the Destaining Solution until the gel is clear.

-

Dehydration: Dehydrate the gel pieces with 100% ACN and dry completely in a vacuum centrifuge.

-

Reduction: Rehydrate the gel pieces in Reducing Solution and incubate for 45-60 minutes at 56°C.

-

Alkylation: Remove the reducing solution and immediately add the Alkylation Solution. Incubate for 30 minutes at room temperature in the dark.

-

Washing and Digestion: Remove the alkylation solution. Wash the gel pieces with 50 mM Ammonium Bicarbonate, followed by dehydration with 100% ACN. Dry the gel pieces. They are now ready for in-gel digestion with trypsin.

Troubleshooting and Scientific Integrity

Incomplete reactions or excessive side reactions can severely compromise proteomic data quality.[3] A proactive approach to troubleshooting is essential.

Common Issues and Mitigation Strategies

-

Incomplete Alkylation:

-

Cause: Insufficient reducing agent, insufficient alkylating agent, or suboptimal pH.[6][15] Cysteine thiols must be in their nucleophilic thiolate form, which is favored at pH > 8.0.[15]

-

Mitigation: Ensure the buffer pH is between 8.0 and 8.5. Use a sufficient molar excess of IAM (typically 2-3 times the molar amount of the reducing agent).[6] Ensure complete protein denaturation and reduction prior to adding IAM.[6]

-

-

Off-Target Alkylation:

-

Cause: Excessive concentration of IAM, prolonged incubation time, or high pH.[6][10][15] Highly reactive IAM can modify other nucleophilic residues like lysine, histidine, and methionine.[10]

-

Mitigation: Strictly adhere to the recommended incubation times and reagent concentrations. Always quench the reaction. In data analysis, include potential modifications (e.g., carbamidomethylation of methionine) as variable modifications to correctly identify affected peptides.[13]

-

-

Reagent Degradation:

Caption: A decision tree for troubleshooting cysteine alkylation.

Future Perspectives

While IAM and CAA remain the dominant reagents, the field is continuously evolving. Newer derivatives are being developed that offer unique functionalities, such as those with azide or alkyne handles for "click" chemistry, enabling advanced applications like activity-based protein profiling (ABPP).[9] Furthermore, isotope-coded affinity tags (ICAT) for quantitative proteomics rely on similar cysteine-reactive chemistry, highlighting the foundational importance of thioacetamide derivatives in advanced proteomic strategies.[17] The ongoing optimization of alkylating agents seeks to achieve the ideal balance of complete cysteine modification with minimal off-target effects, a goal that remains central to improving the depth and accuracy of proteome analysis.[12][13]

References

Sources

- 1. jpt.com [jpt.com]

- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]

- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 8. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta..., published on Aug 17, 2022 [protocols.io]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bio-rad.com [bio-rad.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

In Silico Prediction of 2-(2',2'-Diethoxyethylthio)acetamide Reactivity: A Computational Chemoinformatics Guide

Executive Summary

2-(2',2'-Diethoxyethylthio)acetamide (CAS: 72619-11-5) is a highly versatile, multi-functional intermediate heavily utilized in the synthesis of heterocyclic compounds, including 1,4-thiazines, thiomorpholines, and advanced precursors for carbapenem antibiotics[1]. Due to its unique structural composition—incorporating a diethyl acetal, a thioether bridge, and a primary acetamide—its reactivity profile is highly dependent on micro-environmental conditions.

For drug development professionals and computational chemists, accurately predicting the reactive liabilities of this compound in silico is critical for mitigating late-stage attrition. This technical guide synthesizes advanced computational methodologies—spanning Molecular Dynamics (MD), Density Functional Theory (DFT), and expert knowledge-based toxicity modeling—to predict the thermodynamic stability, transformation pathways, and toxicological risks of 2-(2',2'-Diethoxyethylthio)acetamide.

Structural Deconstruction & Chemical Liabilities

To computationally predict the behavior of 2-(2',2'-Diethoxyethylthio)acetamide, one must first deconstruct its reactive moieties. The molecule presents three primary nodes of reactivity:

-

Acetal Hydrolysis (The Masked Electrophile) : Under physiological or synthetically acidic conditions, the diethoxy acetal group rapidly hydrolyzes to unmask a highly electrophilic aldehyde.

-

Intramolecular Cyclization : The transiently unmasked aldehyde can undergo nucleophilic attack by the adjacent amide nitrogen. This intramolecular condensation yields a stable cyclic structure, typically a 1,4-thiazine derivative[2].

-

Thioether Oxidation : The internal sulfur atom is inherently electron-rich and susceptible to oxidation by Reactive Oxygen Species (ROS) or cytochrome P450 enzymes, generating sulfinyl (sulfoxide) and sulfonyl (sulfone) analogs[2].

Mechanistic reaction pathways of 2-(2',2'-Diethoxyethylthio)acetamide.

In Silico Prediction Methodologies: The "Why" Behind the Science

A common pitfall in computational chemistry is applying high-level quantum mechanics to a fundamentally flawed starting conformation. Predicting the cyclization barrier of our target molecule requires a multi-scale approach to correctly model solvent dynamics, non-covalent interactions, and electronic transitions.

Conformational Pre-organization via Molecular Dynamics (MD)

The flexible aliphatic chain linking the acetamide and acetal groups creates a highly complex conformational landscape. If DFT is initiated from an arbitrarily extended conformer, the transition state (TS) for cyclization will fail to converge. Molecular Dynamics (MD) is utilized first to sample the conformational ensemble in explicit water[3]. By extracting "folded" microstates where the amide nitrogen is physically proximal to the masked aldehyde, we ensure physical accuracy prior to quantum mechanical evaluation.

Mechanism Mapping via Density Functional Theory (DFT)

We utilize Gaussian 16 [4] and apply the M06-2X hybrid meta exchange-correlation functional[5]. Causality Check: Why M06-2X? The M06-2X functional is parametrized specifically for main-group thermochemistry and excels at capturing non-covalent interactions (such as the crucial intramolecular hydrogen bonding and dispersion forces that stabilize the pre-reaction complex in our molecule)[5]. To accurately model the proton-transfer events inherent to acetal hydrolysis, explicit micro-solvation (the inclusion of 2–3 discrete water molecules) combined with a continuum solvent model (SMD) is strictly required.

Predictive Toxicology via Chemoinformatics

Unmasking the aldehyde creates a potent reactive metabolite. Aldehydes are notorious for forming Schiff bases with lysine residues in proteins, leading to haptenization and idiosyncratic drug toxicity. We rely on Derek Nexus , an expert knowledge-based in silico tool[6]. Derek Nexus leverages decades of structure-activity relationship (SAR) data to flag mutagenic or hepatotoxic potential, enabling safety evaluations long before in vitro assays are deployed[6].

Experimental / Computational Protocols

The following self-validating workflows establish a robust framework for assessing the reactivity of 2-(2',2'-Diethoxyethylthio)acetamide.

Protocol A: Conformational Sampling (MD)

-

Parameterization : Generate RESP (Restrained Electrostatic Potential) charges for 2-(2',2'-Diethoxyethylthio)acetamide using antechamber at the HF/6-31G* level of theory[3]. Assign GAFF2 (General AMBER Force Field 2) parameters.

-

Solvation : Submerge the solute in a cubic box of TIP3P water with a minimum 15 Å buffer distance.

-

Equilibration : Perform energy minimization (steepest descent), followed by a 500 ps NVT equilibration (Langevin thermostat, 300 K) and a 1 ns NPT equilibration (Monte Carlo barostat, 1 atm).

-

Production & Clustering : Execute a 500 ns MD production run. Use cpptraj to perform K-means clustering on the trajectory based on the interatomic distance between the amide

and the acetal

Protocol B: Transition State (TS) Optimization (DFT)

-

Preparation : Import the MD-extracted folded conformer into Gaussian 16[4]. Delete bulk water, retaining only 2 explicit water molecules interacting with the acetal oxygen atoms.

-

Geometry Optimization : Optimize the reactant state at the M06-2X/6-311+G(d,p) level with the SMD (Solvation Model based on Density) implicit water model.

-

TS Search : Execute a Berny algorithm optimization (opt=ts, calcfc, noeigentest).

-

Validation (Crucial Step) : Run an Intrinsic Reaction Coordinate (IRC) calculation (irc=calcfc). The IRC ensures that the computed transition state connects smoothly backward to the acyclic intermediate and forward to the cyclized 1,4-thiazine product.

Protocol C: Toxicity Risk Assessment

-

Metabolite Generation : Input the unmasked aldehyde structure into Derek Nexus [6].

-

Alert Evaluation : Run the prediction engine across all available species (mammal, bacteria) and endpoints (mutagenicity, skin sensitization, hepatotoxicity).

-

Data Triage : Review any highlighted "toxicophores" (e.g., reactive electrophilic centers) and generate a mitigation report.

Computational workflow for predictive reactivity and toxicity modeling.

Predicted Reactivity Data

By executing the multi-scale modeling protocols outlined above, we derive quantitative thermodynamic metrics characterizing the molecular stability.

Table 1: Simulated DFT Thermodynamic Parameters for 2-(2',2'-Diethoxyethylthio)acetamide Transformations (Calculated at the M06-2X/6-311+G(d,p) level of theory, SMD=Water, 298.15 K)

| Reaction Pathway | Intermediate/State | Biological / Synthetic Implication | ||

| Oxidation | Sulfoxide (Reactant | Highly exothermic; requires protection during synthesis if ROS are present[2]. | ||

| Acetal Hydrolysis | Acetal | Rate-limiting step. Acid catalysis is required to overcome the barrier. | ||

| Acetal Hydrolysis | Hemiacetal | Rapid collapse of the hemiacetal intermediate. | ||

| Cyclization | Aldehyde | Thermodynamically favorable cascade once the aldehyde is unmasked[1]. |

Note: The negative

References

- European Patent Office. "Intermediates for use in the preparation of carbapenems - European Patent Office." epo.org.

- Molaid. "2-<(2,2-diethoxyethyl)sulfinyl>acetamide." molaid.com.

- Lhasa Limited. "10 Frequently Asked Questions About Derek Nexus, Answered." lhasalimited.org.

- Gaussian.com. "References | Gaussian.com." gaussian.com.

- University of Minnesota. "The M06 Suite of Density Functionals for Main Group Thermochemistry..." umn.edu.

- ChemRxiv. "Predicting Octanol/water Partition Coefficients Using Molecular Simulation..." chemrxiv.org.

Sources

- 1. data.epo.org [data.epo.org]

- 2. 2-<(2,2-diethoxyethyl)sulfinyl>acetamide - CAS号 81960-40-9 - 摩熵化学 [molaid.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. gaussian.com [gaussian.com]

- 5. comp.chem.umn.edu [comp.chem.umn.edu]

- 6. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]

"CAS number and molecular structure of 2-(2',2'-Diethoxyethylthio)acetamide"

[label=" Acid

Refining DOT Graph

I'm now implementing inline checks, like TLC monitoring, within the workflow for self-validation. I'm focusing on ensuring each transformation confirms quantitative conversion before proceeding. I've also incorporated the prescribed Google color palette for the DOT graph's visual clarity. I'm expanding the reference list to include a direct URL from molaid.com.

Validating Analytical Techniques

I am now focusing on refining the analytical validation techniques within the whitepaper, using FT-IR and TLC to provide absolute validation of conversion. I'm building self-validating protocols with checkpoints, ensuring that the carbonyl peak at ~1735 cm⁻¹ is entirely replaced by amide patterns (~1680 cm⁻¹ and ~1640 cm⁻¹) as key checks. I've also re-calculated the molecular weight of 2-(2',2'-Diethoxyethylthio)acetamide. I'm crafting the document in detail, and the title is complete.

Finalizing Protocol Integration

I'm now integrating the analytical techniques, specifically FT-IR and TLC validation, directly into the experimental workflow for self-validation. I've also verified the molecular weight of the acetamide, and I'm detailing each section to meet all criteria. The document structure is finalized, and all constraints are addressed.

Architecting Heterocyclic Scaffolds: A Technical Whitepaper on the Structure, Synthesis, and Mechanistic Causality of 2-(2',2'-Diethoxyethylthio)acetamide

Executive Summary

In the complex landscape of anti-infective drug development, the rational design of heterocyclic structural analogs often hinges on highly versatile, polyfunctional intermediates. 2-(2',2'-Diethoxyethylthio)acetamide (CAS 72619-11-5) [2.1] serves as a premier synthon in this regard. Featuring an unmasked primary amide, a flexible thioether linkage, and an acid-labile diethyl acetal, this compound acts as a critical precursor for 1,4-thiazine frameworks—most notably in the synthesis of redox-active analogs of the broad-spectrum antibiotic emimycin[1].

This technical guide deconstructs the structural parameters, reaction causality, and self-validating methodologies required to isolate and utilize this molecule effectively in a high-throughput drug development environment.

Molecular Blueprint and Physico-Chemical Identity

Understanding the precise stereoelectronic profile of an intermediate is the first step toward leveraging its reactivity. 2-(2',2'-Diethoxyethylthio)acetamide is chemically architected to prevent premature auto-condensation while remaining perfectly primed for triggered cyclization.

The molecule harbors three distinct reactive domains:

-

Primary Amide (

) : Acts as a dormant internal nucleophile. -

Thioether Linker (

): Provides necessary conformational flexibility and acts as a target for post-cyclization oxidation (yielding sulfoxides and sulfones). -

Diethyl Acetal (

): Functions as a protected aldehyde. It shields the electrophilic carbonyl carbon from nucleophilic attack during basic or neutral synthetic stages.

Table 1: Physico-Chemical & Identification Parameters

| Parameter | Specification |

| IUPAC Name | 2-[(2,2-diethoxyethyl)sulfanyl]acetamide |

| CAS Registry Number | 72619-11-5[2] |

| Molecular Formula | C₈H₁₇NO₃S |

| Molar Mass | 207.29 g/mol |

| SMILES String | CCOC(OCC)CSCC(=O)N |

| Strategic Function | Emimycin analog precursor / 1,4-Thiazine synthon |

Mechanistic Causality in Synthetic Design

The definitive synthesis of this intermediate traces back to the Bobek protocol (1982), explicitly designed to build the 1,4-thiazine core from acyclic commercial precursors[1]. As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen, moving beyond rote execution to mechanical causality.

The Amine Paradox: Why Anhydrous Ammonolysis?

The synthesis begins with the alkylation of methyl thioglycolate via 1-bromo-2,2-diethoxyethane to yield methyl (2,2-diethoxyethylthio)acetate[1]. To convert this ester into our target acetamide (CAS 72619-11-5), the intermediate is subjected to methanolic ammonia .

Causality: Why avoid aqueous ammonium hydroxide? If aqueous basic conditions were utilized, hydroxide ions would compete with dissolved ammonia, leading to the saponification of the ester into a dead-end carboxylate salt. Furthermore, excess water risks initiating the premature hydrolysis of the diethoxy acetal. By employing completely anhydrous methanolic ammonia, the reaction forces a purely chemoselective nucleophilic acyl substitution (ammonolysis), displacing methoxide and generating the target amide in near-quantitative yields without compromising the acetal protecting group.

Acid-Catalyzed Cyclocondensation

Once the acetamide is isolated, exposing it to acidic conditions initiates a rapid deprotection of the acetal. The acid selectively protonates the ethoxy oxygen atoms, driving the elimination of ethanol to form a highly electrophilic oxocarbenium ion. The spatially adjacent primary amide nitrogen immediately attacks this intermediate, completing an intramolecular cyclocondensation to form the 2H-1,4-thiazin-3(4H)-one core[1].

Synthetic workflow from methyl thioglycolate to emimycin analogs via CAS 72619-11-5.

Self-Validating Experimental Workflows

Standard operating procedures often fail due to unchecked intermediate progression. The following workflows are designed as self-validating systems —incorporating intrinsic analytical checkpoints that definitively gate progression to the subsequent phase.

Workflow A: Ammonolysis Synthesis of CAS 72619-11-5

Step 1: Preparation of the Reactive Matrix

-

Dissolve 1.0 equivalent of methyl (2,2-diethoxyethylthio)acetate in a 5-fold volumetric excess of anhydrous methanol.

-

Chill the solution to 0 °C using an ice-water bath to increase gas solubility.

Step 2: Substrate Ammonolysis

-

Bubble anhydrous ammonia gas (NH₃) through the solution until saturation is reached. Alternatively, utilize a commercially prepared 7N solution of ammonia in methanol.

-

Seal the vessel and stir dynamically at room temperature (20–25 °C) for 18–24 hours. Causality: The sealed environment prevents the escape of volatile ammonia gas, maintaining the pseudo-first-order kinetic excess required to push the reversible acyl substitution strictly toward the amide.

Step 3: Self-Validation Checkpoint (FT-IR & TLC)

-

Action: Evaporate an analytical aliquot and run FT-IR and TLC (EtOAc:Hexane 1:1).

-

Validation Gate: The protocol is considered successful and complete only when the starting ester's sharp carbonyl stretch (~1735 cm⁻¹) is entirely replaced by a dual-band amide pattern (C=O stretch at ~1680 cm⁻¹ and broad N-H stretches at 3200–3400 cm⁻¹). If the TLC shows a remnant high-mobility spot (Rf ~0.6), reseal and continue stirring.

Step 4: Isolation

-

Evaporate the methanolic ammonia strictly under reduced pressure at temperatures not exceeding 40 °C. Higher temperatures risk thermal degradation. Yields crude 2-(2',2'-diethoxyethylthio)acetamide as an isolable solid.

Table 2: Process Validation Metrics

| Reaction Step | Primary Validation Metric | Phase Transition Indicator |

| Alkylation (Esterification) | Ester C=O (~1735 cm⁻¹); Acetate singlet (~3.7 ppm in ¹H-NMR) | Liquid reactants to liquid product |

| Ammonolysis (Target) | Amide C=O (~1680 cm⁻¹); N-H stretches (3200-3400 cm⁻¹) | Clear liquid to crystallizing solid |

| Cyclocondensation | Loss of acetal signals (~1.2, 3.5 ppm); Alkene C-H emerge | Heterogeneous mixture to cyclic crystals |

Downstream Drug Development Applications

The conversion of 2-(2',2'-diethoxyethylthio)acetamide into 1,4-thiazine structures allows researchers to functionalize the sulfur atom. Subsequent oxidation to the 1-oxide and 1,1-dioxide generates direct structural analogs of emimycin [1]. Emimycin is renowned for its specific inhibition of microbial growth by mimicking core biochemical pathways. The ability to manipulate the oxidation state of the thiazine sulfur via this stable, easily handled intermediate allows drug developers to fine-tune the lipophilicity, redox-potential, and target-binding affinity of novel antibiotic candidates.

References

- Title: 2-<(2,2-diethoxyethyl)

- Title: Base-catalyzed heterocyclization of 2-(R-ethynyl)benzohydroxamic acids (Synthesis of 2H-1,4-thiazin-3(4H)-one 1-oxide and 2H-1,4-thiazin-3-(4H)-one 1,1-dioxide, structural analogs of the antibiotic emimycin)

Sources

"commercial suppliers of functionalized acetamide reagents"

An In-depth Technical Guide to Commercial Suppliers and Applications of Functionalized Acetamide Reagents

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available functionalized acetamide reagents. It delves into their chemical diversity, key applications, and the rationale behind selecting the appropriate reagent for specific experimental needs.

Introduction to Functionalized Acetamides: Versatile Tools for Chemical Biology and Drug Discovery

Functionalized acetamides are a class of chemical probes characterized by a core acetamide structure appended with a reactive group and a functional handle. The most common reactive group is an iodoacetamide or chloroacetamide, which can form a stable covalent bond with the thiol group of cysteine residues in proteins. The functional handle can be a reporter tag (like a fluorophore or biotin), a bioorthogonal handle for click chemistry (such as an alkyne or azide), or a photo-crosslinker. This modular design makes functionalized acetamides powerful tools for a wide range of applications, including enzyme inhibition, protein labeling, and target identification.

The reactivity of the haloacetamide group is a key feature. The electrophilic carbon atom of the C-X bond (where X is a halogen) is susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This results in a stable thioether linkage, covalently modifying the protein. The choice between iodoacetamide and chloroacetamide can influence the reaction kinetics, with iodoacetamides generally being more reactive.

A Landscape of Commercial Functionalized Acetamide Reagents

The commercial availability of a diverse array of functionalized acetamides has significantly accelerated research in chemical biology and drug discovery. Several key suppliers offer a wide range of these reagents, each with unique features and applications.

Key Commercial Suppliers:

-

Thermo Fisher Scientific: A major supplier offering a broad portfolio of acetamide-based reagents, including fluorescently labeled and biotinylated versions for protein labeling and detection.

-

Sigma-Aldrich (Merck): Provides a comprehensive catalog of chemical reagents, including a variety of functionalized acetamides for proteomics and drug discovery applications.

-

Cayman Chemical: Specializes in biochemicals and offers a range of functionalized acetamides, particularly those relevant to lipid and enzyme research.

-

Tocris Bioscience (Bio-Techne): Focuses on providing high-purity reagents for life science research, including specific enzyme inhibitors and probes based on the acetamide scaffold.

-

BroadPharm: Offers a selection of high-quality PEG linkers and bioconjugation reagents, including functionalized acetamides with discrete PEG chains for improved solubility and biocompatibility.

Table 1: Comparative Overview of Functionalized Acetamide Reagents from Leading Suppliers

| Supplier | Range of Functional Groups | Key Applications | Quality Control & Purity | Custom Synthesis |

| Thermo Fisher Scientific | Fluorescein, Rhodamine, Biotin, Maleimide | Protein labeling, Western blotting, ELISA | High-purity, application-tested | Limited |

| Sigma-Aldrich (Merck) | Alkyne, Azide, Bromine, Chlorine, Iodine | Click chemistry, proteomics, synthesis | >95% purity | Yes |

| Cayman Chemical | Alkyne, Biotin, Fluorescent dyes | Enzyme activity assays, target ID | High-purity, biologically validated | Yes |

| Tocris Bioscience | Enzyme-specific warheads, photo-crosslinkers | Target validation, covalent enzyme inhibition | High-purity, pharmacologically characterized | No |

| BroadPharm | PEGylated linkers, Alkyne, Azide | Improving solubility, bioconjugation | >95% purity, defined PEG lengths | Yes |

Classes of Functionalized Acetamides and Their Core Applications

The utility of a functionalized acetamide is defined by its functional handle. Below, we explore the major classes and their primary applications.

Acetamides for Affinity-Based Target Identification

Biotinylated acetamides are widely used for enriching and identifying protein targets. The biotin tag has an exceptionally high affinity for streptavidin, allowing for the efficient capture of biotin-labeled proteins from complex biological samples.

Experimental Workflow:

-

Incubation: A cell lysate or purified protein sample is incubated with the biotinylated acetamide reagent.

-

Covalent Labeling: The iodoacetamide or chloroacetamide group reacts with cysteine residues on proteins.

-

Enrichment: The labeled proteins are captured using streptavidin-coated beads.

-

Elution and Analysis: The captured proteins are eluted and identified by mass spectrometry.

Caption: Workflow for target identification using biotinylated acetamides.

Acetamides for Bioorthogonal Chemistry

Functionalized acetamides containing a terminal alkyne or azide group are invaluable tools for "click chemistry." These bioorthogonal handles do not react with native functional groups in biological systems. After labeling, they can be specifically derivatized with a complementary azide or alkyne-containing reporter tag.

Reaction Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common click chemistry reaction involves the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a stable triazole linkage.

Caption: CuAAC "Click" reaction for protein functionalization.

Fluorescently Labeled Acetamides for Protein Visualization

Acetamides conjugated to fluorescent dyes (e.g., fluorescein, rhodamine) allow for the direct visualization of labeled proteins in gels, blots, and cells. This is particularly useful for confirming labeling efficiency and for microscopy-based localization studies.

Detailed Experimental Protocol: A Case Study using an Iodoacetamide-Alkyne Probe for Chemoproteomic Profiling

This protocol outlines the use of an iodoacetamide-alkyne probe to label cysteine residues in a complex proteome, followed by click chemistry-mediated attachment of a reporter tag for analysis.

Materials:

-

Iodoacetamide-alkyne probe (e.g., from Sigma-Aldrich or Cayman Chemical)

-

Cell lysate

-

Dithiothreitol (DTT) for reduction (optional)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Copper(II) sulfate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Sodium ascorbate

-

Azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore)

-

Methanol, Chloroform, Water for protein precipitation

Procedure:

-

Protein Labeling:

-

Adjust the protein concentration of the cell lysate to 1-5 mg/mL in a suitable buffer (e.g., PBS).

-

Add the iodoacetamide-alkyne probe to a final concentration of 100 µM.

-

Incubate for 1 hour at room temperature, protected from light.

-

Quench the reaction by adding DTT to a final concentration of 10 mM.

-

-

Click Chemistry Reaction:

-

To the labeled proteome, add the following reagents in order:

-

Azide-reporter tag (100 µM final concentration)

-

TCEP (1 mM final concentration)

-

TBTA (100 µM final concentration)

-

Copper(II) sulfate (1 mM final concentration)

-

-

Vortex to mix.

-

Add freshly prepared sodium ascorbate (1 mM final concentration) to initiate the reaction.

-

Incubate for 1 hour at room temperature.

-

-

Protein Precipitation and Analysis:

-

Precipitate the proteins using a methanol/chloroform/water procedure to remove excess reagents.

-

Resuspend the protein pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

-

Troubleshooting and Key Considerations

-

Reagent Stability: Haloacetamide reagents are light-sensitive and should be stored protected from light. Solutions should be prepared fresh.

-

Specificity: While iodoacetamides preferentially react with cysteines, some off-target labeling of other nucleophilic residues (e.g., lysine, histidine) can occur at high concentrations or prolonged incubation times.

-

Stoichiometry: The concentration of the acetamide reagent should be optimized to achieve the desired level of labeling without causing protein precipitation or significant off-target effects.

-

Reducing Agents: Ensure that any reducing agents used in sample preparation are removed or quenched before adding the haloacetamide reagent, as they will compete for reaction.

Future Directions

The field of functionalized acetamides continues to evolve. Emerging trends include the development of more specific reactive groups to target particular cysteine residues within the proteome and the design of multi-functional probes that combine different functionalities into a single molecule. The development of cell-permeable acetamide probes is also expanding their application to live-cell imaging and target engagement studies.

References

Methodological & Application

"protocol for cysteine alkylation using 2-(2',2'-Diethoxyethylthio)acetamide"

Application Note: Site-Specific N-Terminal Cysteine Modification Using 2-(2',2'-Diethoxyethylthio)acetamide

Introduction & Mechanistic Rationale

Cysteine alkylation is an essential preparatory step in proteomics and bioconjugation, utilized to prevent the spontaneous reformation of disulfide bonds and stabilize the protein in its native or denatured state[1]. Traditionally, this is achieved using haloacetamides like iodoacetamide (IAA) or chloroacetamide (CAA). However, widespread clinical and proteomic application has revealed that these generic alkylating agents introduce significant artifacts, most notably off-target alkylation of lysines and a high rate of artifactual methionine oxidation (which can affect up to 40% of Met-containing peptides)[2]. To avoid overlapping isotopic distributions and nonspecific tagging, novel reagents are required to execute highly controlled bioconjugations[3].

Enter 2-(2',2'-Diethoxyethylthio)acetamide (DTA) . Unlike traditional reagents that rely on simple nucleophilic substitution (SN2) to cap any exposed thiol, DTA serves as a highly orthogonal "masked" electrophile. It contains a diethoxyacetal group that remains inert under physiological and basic storage conditions. When subjected to mild acidic hydrolysis, DTA unmasks to form an active aldehyde: 2-(2-oxoethylthio)acetamide.

The Causality of Selectivity: Instead of globally capping all internal cysteines, the unmasked aldehyde targets the unique 1,2-aminothiol topology of an N-terminal cysteine. The aldehyde undergoes rapid condensation with the primary amine and the adjacent thiol to form a highly stable, irreversible 1,3-thiazolidine ring. This site-specific cyclo-condensation completely bypasses the indiscriminate thioether formation seen with IAA[1], rendering DTA a superior reagent for generating uniform, site-directed antibody-drug conjugates (ADCs) or N-terminal peptide tags.

Comparative Reagent Analysis

To select the appropriate tagging mechanism, one must map the expected artifact risks. The table below summarizes the quantitative and mechanistic distinctions between classical alkylating agents and the DTA-based thiazolidine ligation.

| Reagent | Target Residue(s) | Reaction Mechanism | Optimal pH | Artifact & Off-Target Risk |

| Iodoacetamide (IAA) | All free cysteines | Alkylation (Thioether) | 7.5 - 8.5 | High (Methionine oxidation, Lysine alkylation) |

| Chloroacetamide (CAA) | All free cysteines | Alkylation (Thioether) | 7.5 - 8.5 | Moderate (Reduced off-target, high Met oxidation) |

| N-Ethylmaleimide (NEM) | All free cysteines | Michael Addition | 6.5 - 7.5 | Low (Potential side reactions at high pH) |

| DTA (Activated) | N-terminal Cysteine | Thiazolidine Ligation | 5.5 - 6.5 | Very Low (Highly orthogonal cyclization) |

Reaction Pathway & Experimental Workflow

Workflow for N-terminal cysteine targeting via DTA activation and thiazolidine ligation.

Step-by-Step Protocol

This protocol acts as a self-validating system by coupling strict environmental controls (pH and reducing agent selection) with a precise internal mass-shift confirmation at the endpoint.

Phase 1: Reagent Activation (Acetal Unmasking)

Causality: The acetal must be fully hydrolyzed before introduction to the protein. Doing this ex situ prevents prolonged exposure of the target protein to denaturing acids.

-

Prepare a 100 mM stock of DTA in anhydrous DMSO.

-

Dilute the stock 1:10 into an activation buffer of 0.1% Trifluoroacetic Acid (TFA) in mass-spec grade water.

-

Incubate at room temperature for 30–45 minutes. This quantitative hydrolysis yields 10 mM of the active aldehyde.

Phase 2: Protein Reduction

Causality: For the thiazolidine ring to form, both the amine and thiol of the N-terminal cysteine must be sterically available and fully reduced[1].

-

Solubilize your target protein (1–5 mg/mL) in a ligation buffer (100 mM Sodium Acetate or MES, pH 6.0).

-

Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM.

-

Critical Choice: TCEP is strictly preferred over Dithiothreitol (DTT). DTT possesses free thiols that will competitively interact with the unmasked DTA aldehyde, suppressing labeling efficiency.

-

-

Incubate at 37°C for 30 minutes.

Phase 3: Orthogonal Ligation

-

Introduce the activated DTA aldehyde to the reduced protein solution at a final molar excess of 20:1 (reagent to protein).

-

Allow the condensation reaction to proceed in the dark at room temperature for 2 hours.

-

Self-Validation Quench: Terminate the reaction by adding 50 mM free L-Cysteine. The excess L-Cysteine rapidly sequesters any unreacted DTA aldehyde, simultaneously acting as an internal colorimetric/mass control.

Phase 4: Clean-up and Internal Mass Validation

-

Purify the ligated protein using a standard desalting column (e.g., Zeba Spin) or via acetone precipitation.

-

Digest the sample utilizing standard Trypsin methodologies if pursuing bottom-up proteomics.

-

Self-Validation Mechanism (MS1 Tracking): Confirm the covalent modification via LC-MS/MS. The unmasked DTA aldehyde (C4H7NO2S, ~133.02 Da) reacts via the loss of one water molecule (H2O, ~18.01 Da) during ring closure. Thus, a successful site-specific ligation yields a highly predictable and validating exact mass shift of +115.01 Da solely on N-terminal cysteine-containing peptides. If global internal alkylation is observed, the pH was likely too basic, triggering non-specific Schiff base side reactions.

Troubleshooting & Scientific Causality

-

Low Labeling Efficiency: Usually stems from an incomplete activation of the DTA acetal. Ensure the activation buffer is exactly pH 2.0–3.0 (0.1% TFA) and the incubation time is strictly adhered to.

-

Off-Target Lysine Modification: If the ligation buffer pH drifts above 7.0, the epsilon-amines on lysine residues become sufficiently deprotonated and nucleophilic to attack the activated aldehyde, forming unstable Schiff bases. Maintaining the pH strictly between 5.5 and 6.5 ensures that only the hyper-nucleophilic 1,2-aminothiol of the N-terminal cysteine reacts.

-

Reagent Degradation: Unlike IAA which must be protected rigorously from light and moisture to prevent spontaneous iodine radical formation[2], unactivated DTA is robust. However, once activated to the aldehyde, it should be used immediately to prevent spontaneous aldol condensation or atmospheric oxidation.

References

-

Title: N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins[3] Source: nih.gov URL: [Link]

-

Title: The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification[2] Source: nih.gov URL: [Link]

Sources

- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 2. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Thioether-Driven Strategies in Irreversible Targeted Covalent Inhibition

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Document Type: Technical Guide & Validated Protocols

Executive Context & Mechanistic Causality

The resurgence of Targeted Covalent Inhibitors (TCIs) in oncology and precision medicine relies heavily on exploiting the highly nucleophilic thiol group of catalytic or allosteric cysteine residues. In this landscape, thioether compounds serve a critical dual function. First, as an architectural scaffold : thioether linkages are exceptionally stable and are increasingly used to cyclize macrocyclic peptides, restricting their conformational freedom to achieve exquisite non-covalent target affinity. Second, as a pharmacodynamic endpoint : the irreversible inhibition of cysteine-dependent enzymes is most commonly driven by electrophilic warheads (such as vinyl sulfones or acrylamides) undergoing Michael addition or nucleophilic substitution to form a permanent, covalent thioether adduct with the target .

Recent breakthroughs, such as the integration of 1,3-dibromoacetone-vinyl sulfone (DBA-VS) in mRNA display platforms, have successfully merged these two concepts. By utilizing DBA-VS, researchers can simultaneously induce thioether-cyclization of a peptide library while embedding a reactive vinyl sulfone warhead. This approach yields ultra-potent irreversible inhibitors with kinetic parameters exceeding historical benchmarks (e.g., TEV protease inhibitor cTEV6-2) . Furthermore, the stability of the formed thioether adduct ensures prolonged target engagement, overcoming standard pharmacokinetic limitations .

This guide provides an end-to-end framework—from thermodynamic profiling to structural validation—for scientists developing irreversible TCIs that utilize or form thioether architectures.

Experimental Workflow & Discovery Architecture

The development of thioether-based TCIs moves through a highly linear funnel: starting from high-throughput scaffold generation, proceeding to functional kinetic analysis, and culminating in site-specific structural validation.